4-Amino-3-isopropylphenylboronic acid pinacol ester
Overview
Description
4-Aminophenylboronic acid pinacol ester is a highly valuable building block in organic synthesis . It’s used as a reagent for various chemical reactions, including the preparation of substituted 3-phenyl-4H-1-benzopyran-4-ones via Pd catalyzed Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a significant process in the synthesis of such compounds . This process is not well developed, but there are protocols available that utilize a radical approach .Molecular Structure Analysis
The empirical formula of 4-Aminophenylboronic acid pinacol ester is C12H18BNO2 . The compound has a molecular weight of 219.09 .Chemical Reactions Analysis
4-Aminophenylboronic acid pinacol ester can be used in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis
The melting point of 4-Aminophenylboronic acid pinacol ester is 165-169 °C (lit.) . It’s almost white to light beige in color and comes in a crystalline powder form .Scientific Research Applications
1. Synthesis of Amino Acids
4-Amino-3-isopropylphenylboronic acid pinacol ester has been used in the synthesis of δ,γ-unsaturated amino acids, demonstrating high diastereoselectivity in reactions with glyoxylic acid and tert-butanesulfinamide (Sugiyama, Imai, & Ishii, 2013).
2. Polymer Degradation Studies
This compound has facilitated the study of degradation in certain types of polymers, particularly those sensitive to oxidative conditions, by incorporating phenylboronic pinacol ester into their structures (Song, Ji, Du, & Li, 2013).
3. Medicinal Chemistry Intermediates
It's an essential intermediate in medicinal chemistry, especially in drug discovery, used for preparing substituted aminopyrazoles and aminothiazoles (Havel et al., 2018).
4. Analytical Strategies for Reactive Esters
The compound is significant in developing analytical strategies for highly reactive pinacolboronate esters, aiding in the synthesis and quality assessment of complex molecules (Zhong et al., 2012).
5. Synthesis of Organometallic Compounds
It plays a role in the synthesis of alkene-1,1-diboronic esters from ketones or aldehydes, indicating its versatility in organometallic chemistry (Matteson & Tripathy, 1974).
6. Palladium-Catalyzed Reactions
This ester has been utilized in palladium-catalyzed allylic arylation reactions, particularly in producing 1,3-diarylpropene derivatives (Watanabe et al., 2014).
Mechanism of Action
Target of Action
The primary target of 4-Amino-3-isopropylphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound acts as an organoboron reagent in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group (from the compound) is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound should be protected from air and moisture to prevent its hydrolysis .
Safety and Hazards
While specific safety and hazard information for 4-Amino-3-isopropylphenylboronic acid pinacol ester is not available, similar compounds like 4-Aminophenylboronic acid pinacol ester are known to be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .
Future Directions
Properties
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSUGNUIHVCVEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136063 | |
Record name | Benzenamine, 2-(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-20-8 | |
Record name | Benzenamine, 2-(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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